molecular formula C11H11N3O4S2 B2905246 2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide CAS No. 923139-34-8

2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide

Cat. No. B2905246
CAS RN: 923139-34-8
M. Wt: 313.35
InChI Key: JVCMZALZRXOWIC-UHFFFAOYSA-N
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Description

The compound “2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide” is a derivative of 4-(methylsulfonyl)aniline . It contains a methylsulfonyl group and an oxadiazole ring, which are common functional groups in pharmaceutical compounds .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Study : Compounds similar to the requested chemical, specifically N-substituted derivatives, have been synthesized and demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).

  • Antimicrobial Properties : Studies on novel heterocyclic compounds incorporating a sulfamoyl moiety, closely related to the compound , have shown promising antimicrobial results (Darwish et al., 2014).

  • Pharmacological Evaluation : Research on various 1,3,4-oxadiazole and acetamide derivatives has highlighted their antibacterial and anti-enzymatic potential, with specific focus on their cytotoxic behavior (Nafeesa et al., 2017).

  • Computational and Pharmacological Evaluation : Compounds including the 1,3,4-oxadiazole group have been computationally and pharmacologically evaluated for various biological activities such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Specific Applications

  • NMR Study of Novel Derivatives : A novel derivative containing a benzimidazole moiety has been synthesized and analyzed using NMR techniques, indicating the potential for detailed structural analysis of such compounds (Ying-jun, 2012).

  • Carbonic Anhydrase Inhibitory Action : Research into thiazolylsulfonamides, structurally related to the compound , has shown their potential as inhibitors of human carbonic anhydrase isoforms, indicating their relevance in treating various pathologies (Carta et al., 2017).

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activities, including antitubercular properties (Kumar et al., 2013).

  • Antioxidant Activities : A study on acetamidomethylsulfonyl bis heterocycles demonstrated notable radical-scavenging activity, suggesting the antioxidant potential of these compounds (Basha et al., 2013).

Future Directions

The future directions for “2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For instance, indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for new therapeutic possibilities .

properties

IUPAC Name

2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-20(16,17)8-4-2-7(3-5-8)10-13-14-11(18-10)19-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCMZALZRXOWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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